molecular formula C12H14F3NO2 B2722113 2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2197736-94-8

2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No.: B2722113
CAS No.: 2197736-94-8
M. Wt: 261.244
InChI Key: LGDAWPPPHXHOHX-UHFFFAOYSA-N
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Description

2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine is a sophisticated chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. The compound features a 6-(trifluoromethyl)pyridine scaffold, a privileged structure in pharmaceutical science due to its ability to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets . The 2-position is modified with an oxane (tetrahydropyran) methoxy ether, which can significantly influence the compound's physicochemical properties and overall pharmacokinetic profile . This structural motif is highly valued in the synthesis of potential therapeutic agents. For instance, molecules containing the 6-(trifluoromethyl)pyridine group have been investigated as key intermediates in the development of patented compounds with potential applications across a range of disorders . Researchers can leverage this reagent to construct novel molecules for probing biological pathways or as a precursor in developing candidates for various diseases. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(oxan-3-ylmethoxy)-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c13-12(14,15)10-4-1-5-11(16-10)18-8-9-3-2-6-17-7-9/h1,4-5,9H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDAWPPPHXHOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • Pyridine core with a trifluoromethyl group at position 6
  • Oxan-3-ylmethoxy substituent at position 2

Strategies include:

  • Functional group interconversion (e.g., hydrolysis of chloropyridines followed by etherification).
  • Direct cyclization using pre-functionalized building blocks.
  • Cross-coupling reactions for late-stage introduction of substituents.

Preparation Methods

Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

Starting Material : 2-Chloro-6-(trifluoromethyl)pyridine serves as a critical intermediate. Industrial-scale synthesis often employs vapor-phase chlorination and fluorination of α-picoline derivatives.

  • Method :
    • Chlorination : α-Picoline undergoes chlorination at the methyl group using Cl₂ or SO₂Cl₂.
    • Fluorination : Subsequent treatment with HF or SbF₃Cl₂ replaces chlorines with fluorines.
    • Yields : ~70–85% after distillation.

Example Protocol (from):

"2-Chloro-6-trifluoromethylpyridine is prepared via vapor-phase chlorofluorination of α-picoline at 300–400°C, followed by catalytic fluorination with HF under pressure."

Hydrolysis to 2-Hydroxy-6-(trifluoromethyl)pyridine

Conditions : Hydrolysis of 2-chloro-6-CF₃-pyridine requires harsh alkaline conditions due to the electron-withdrawing CF₃ group.

  • Reagents : Aqueous NaOH/KOH (10–50% w/v) at 140–160°C under autogenous pressure.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by high temperature and pressure.
  • Yield : 90–95% after acidification and filtration.

Key Optimization (from):

"Using 2.2 equivalents of KOH at 150°C for 5 hours achieves complete conversion, with impurities (e.g., dichlorinated byproducts) hydrolyzed to water-soluble picolinic acids."

Etherification to Install Oxan-3-ylmethoxy Group

Route A: Nucleophilic Substitution
  • Substrate : 2-Chloro-6-CF₃-pyridine reacts with oxan-3-ylmethoxide.
  • Conditions :
    • Catalyst : CuI (10 mol%) in DMSO at 120°C.
    • Base : K₂CO₃ or Cs₂CO₃.
  • Yield : ~60–75%.
Route B: Mitsunobu Reaction
  • Substrates : 2-Hydroxy-6-CF₃-pyridine + oxan-3-ylmethanol.
  • Reagents : DIAD/DEAD with PPh₃ in THF.
  • Yield : 80–90%.

Advantages : Mitsunobu offers superior regioselectivity and milder conditions compared to SNAr.

Route C: Williamson Ether Synthesis
  • Substrates : 2-Hydroxy-6-CF₃-pyridine + oxan-3-ylmethyl bromide.
  • Conditions : NaH in DMF at 0–25°C.
  • Yield : ~70%.

Alternative Routes: Direct Cyclization Approaches

Reductive Cyclization of O-Acyl Oximes (from):

  • Substrates : Ketoxime acetates + hexafluoroacetylacetone.
  • Conditions : NH₄I/Na₂S₂O₄ system in DMSO at 100°C.
  • Outcome : Forms 4,6-bis(trifluoromethyl)pyridines; modifying substrates could yield mono-CF₃ derivatives.

Enamine Cyclization (from):

  • Substrates : 4,4,4-Trifluoro-3-aminobutanoates + diketones.
  • Yield : 50–65% after purification.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Pros/Cons
Nucleophilic Substitution 2-Chloro-6-CF₃-pyridine CuI, DMSO, 120°C 60–75% Scalable but requires high temps
Mitsunobu Reaction 2-Hydroxy-6-CF₃-pyridine DIAD, PPh₃, THF, rt 80–90% High yield; expensive reagents
Reductive Cyclization O-Acyl oximes NH₄I/Na₂S₂O₄, 100°C 65–75% Modular but yields bis-CF₃ byproducts

Challenges and Optimization Strategies

  • Regioselectivity : CF₃ groups direct electrophilic substitution to meta/para positions, complicating functionalization.
  • Purification : Chromatography is often required due to polar byproducts.
  • Scale-Up : Mitsunobu’s cost limits industrial use; nucleophilic substitution is preferred for bulk synthesis.

Applications and Derivatives

  • Pharmaceuticals : Analogues show COX-2 inhibition (e.g., ketosulfone derivatives).
  • Agrochemicals : Trifluoromethylpyridines enhance pesticide metabolic stability.

Chemical Reactions Analysis

Types of Reactions: 2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

Ethoxy vs. Oxan-3-ylmethoxy
  • 2-(Ethoxy)-6-(trifluoromethyl)pyridine (Compound 6h, ): Structure: Ethoxy group at the 2-position. Synthesis: Synthesized via nucleophilic substitution of 2-fluoro-6-(trifluoromethyl)pyridine with ethanol in 89% yield as an oil . Properties: Lower molecular weight (MW: ~221 g/mol) and reduced steric bulk compared to the oxan-3-ylmethoxy analog.
Sulfonamide-Pyrrolidine vs. Oxan-3-ylmethoxy
  • 2-{[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine () :
    • Structure : A sulfonamide-functionalized pyrrolidine at the 2-position.
    • Properties : Higher molecular weight (MW: 416.41 g/mol) and increased polarity due to the sulfonyl group. The sulfonamide enhances hydrogen-bonding capacity, which may improve target binding affinity but reduce membrane permeability .
Chloromethyl vs. Oxan-3-ylmethoxy
  • 2-(Chloromethyl)-6-(trifluoromethyl)pyridine () :
    • Structure : Chloromethyl group at the 2-position.
    • Applications : Acts as a versatile intermediate for further functionalization (e.g., nucleophilic substitution). The chlorine atom’s electronegativity increases reactivity but introduces instability in aqueous environments .

Core Structure Modifications

Imidazo[1,2-a]pyridine Derivatives ()
  • 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Structure: Imidazo[1,2-a]pyridine core with bromophenyl and trifluoromethyl groups.
Diazaspiro Derivatives ()
  • 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide: Structure: Incorporates the target compound as a substituent in a diazaspiro framework.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility
2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine ~277–300* Oxan-3-ylmethoxy, CF₃ 2.1–2.5 Moderate (ether enhances polarity)
2-Ethoxy-6-(trifluoromethyl)pyridine 221 Ethoxy, CF₃ 2.8–3.2 Low (oil)
2-(Chloromethyl)-6-(trifluoromethyl)pyridine 195.57 Chloromethyl, CF₃ 2.5–3.0 Poor
Imidazo[1,2-a]pyridine derivative () 341.13 Bromophenyl, CF₃, fused ring 3.5–4.0 Very low

*Estimated based on structural analogs.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of the pyridine ring. A key step is the introduction of the trifluoromethyl group via nucleophilic substitution using reagents like trifluoromethyl copper complexes under anhydrous conditions. The oxan-3-ylmethoxy group is introduced via coupling reactions, such as Mitsunobu or Williamson ether synthesis, using 3-hydroxymethyloxane (oxan-3-ylmethanol) and a halogenated pyridine precursor. Solvents like acetonitrile or DMF and bases like cesium carbonate are often employed to optimize yields .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Characterization involves:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
  • HPLC with retention time analysis (e.g., using C18 columns with MeCN/water mobile phases) to assess purity .
  • Mass spectrometry (LCMS or HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (using SHELX programs) for structural elucidation when single crystals are obtained .

Q. What are the key physicochemical properties affecting experimental handling?

  • Methodological Answer : Key properties include:

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-solubilization in DMSO is common for biological assays.
  • Stability : Stable at room temperature in inert atmospheres but sensitive to prolonged light exposure. Store desiccated at RT .
  • Lipophilicity : The trifluoromethyl group enhances logP, influencing membrane permeability in biological studies .

Advanced Research Questions

Q. How to design experiments to optimize the introduction of the oxan-3-ylmethoxy group?

  • Methodological Answer : Systematic optimization includes:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity.
  • Temperature gradients : Conduct reactions at 50–100°C to balance reaction rate and decomposition.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl intermediates during synthesis .

Q. How to resolve contradictions in reported synthetic yields or reaction conditions?

  • Methodological Answer : Apply Design of Experiments (DOE) to test variables:

  • Vary reagent stoichiometry (1.0–2.0 eq. of oxan-3-ylmethanol).
  • Assess base strength (Cs₂CO₃ vs. K₂CO₃) and solvent polarity.
  • Use kinetic profiling (e.g., in situ IR) to identify rate-limiting steps.
  • Validate reproducibility across multiple batches and compare with literature protocols .

Q. What computational methods predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on the trifluoromethyl group’s role in hydrophobic interactions .
  • Molecular dynamics (MD) : Model solvation effects in aqueous and lipid environments to study membrane penetration .

Q. How to analyze reaction mechanisms for substitutions on the pyridine ring?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe transition states.
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) to detect intermediate radicals in trifluoromethylation.
  • DFT-based mechanistic studies : Map energy profiles for plausible pathways (e.g., SNAr vs. radical mechanisms) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential HF release during decomposition.
  • Waste disposal : Neutralize acidic byproducts with aqueous bicarbonate before disposal .

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